1,2-Benzisothiazol-3(2H)-one, 2-butyl-
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Benzisothiazol-3(2H)-one derivatives involves various chemical reactions, including the condensation of 2-butyl-4-methylphenol with formaldehyde and ethyleneamine, leading to high yields of the target compound. This synthesis pathway demonstrates the versatility and reactivity of the benzisothiazolone backbone in forming complex structures under relatively mild conditions (Ji Shun-jun, 2010).
Molecular Structure Analysis
The molecular structure of 1,2-Benzisothiazol-3(2H)-one derivatives has been characterized using techniques such as 1H NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of the butyl side chain and the benzisothiazolone core, providing insights into the electronic and spatial arrangement that influence the compound's reactivity and properties. For example, the crystal structure analysis of similar compounds has elucidated their monoclinic space group and cell dimensions, which are crucial for understanding the material's solid-state properties (Ji Shun-jun, 2010).
Chemical Reactions and Properties
Benzisothiazol-3(2H)-ones undergo various chemical reactions, including transformations that introduce functional groups at specific positions on the ring system. These reactions are facilitated by the compound's unique electronic structure, allowing for the development of derivatives with potent microbiocidal activities. The synthesis and functionalization processes highlight the compound's utility as a versatile intermediate in organic synthesis (Feng-ling Xu et al., 2011).
Scientific Research Applications
Antibacterial Activity : A synthesized library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives exhibited anti-bacterial properties, suggesting their potential in improving the biostability of galactomannans used as rheology modifiers (Viani et al., 2017). Similarly, certain derivatives such as 2-((5-mercapto-1, 3, 4-oxadiazol-2-yl) methyl) benzo[d] isothiazol-3(2H)-one showed promising antimicrobial activity against bacteria, indicating their potential as microbiocides (Xu et al., 2011).
Antifungal and Antibacterial Properties : Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated high antifungal and antibacterial activity against fungi and Gram-positive bacteria, with some effectiveness against Gram-negative strains (Carmellino et al., 1994). Additionally, 1,2-benzisothiazol-3(2H)-one derivatives were found to have broad-spectrum antifungal activity, particularly when they included a heterocyclic ring, methyl group, and phenyl ring (Dou et al., 2011).
Chemical Synthesis : The molecule has been utilized in photochemical ring-expansion reactions leading to dibenzo[b,f][1,4]thiazepin-11(10H)-ones (Kamigata et al., 1985), and in reactions involving nucleophiles producing various products (Carrington et al., 1971). Moreover, its derivatives have shown potential as nitrogen-centered radical precursors and inhibitors of human leukocyte elastase (Zakharova et al., 2010).
Electrochemical Studies : Electrochemical oxidation studies of 2-phenyl-1,2-benzisothiazol-3(2H)-ones and related compounds in acetonitrile have been conducted, exploring the formation of corresponding sulfoxides and reaction mechanisms (Dakova et al., 1994).
Safety in Food Contact Materials : The safety of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt (saccharin, sodium salt), as an additive in polyesters for food contact materials, has been evaluated and deemed safe under specific conditions (Flavourings, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It’s worth noting that related compounds have shown promising quorum-sensing inhibitory activities . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Related compounds have been found to interfere with the lasb system, a key component of the quorum sensing pathway in pseudomonas aeruginosa .
Result of Action
Related compounds have shown to inhibit the growth of pseudomonas aeruginosa and moderate anti-biofilm formation .
Action Environment
It’s worth noting that the efficacy of related compounds as quorum sensing inhibitors was evaluated under high concentrations up to 1000 μg ml −1 .
properties
IUPAC Name |
2-butyl-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYIHWDYPAZCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035649 | |
Record name | 2-Butyl-2,3-dihydrobenzisothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2035649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4299-07-4 | |
Record name | N-Butyl-1,2-benzisothiazolin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4299-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-2,3-dihydrobenzisothiazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-2,3-dihydrobenzisothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2035649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-n-butyl-benzo[d]isothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butyl-1,2-benzisothiazolin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYL-2,3-DIHYDROBENZISOTHIAZOL-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PK26VAT4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2-Butyl-1,2-benzisothiazolin-3-one?
A1: 2-Butyl-1,2-benzisothiazolin-3-one is primarily recognized for its role as a skin penetration enhancer, termed "Thiazone". [] This suggests its potential use in topical formulations to enhance the delivery of active ingredients through the skin.
Q2: What synthetic methods are available for producing 2-Butyl-1,2-benzisothiazolin-3-one?
A2: Research highlights two primary methods for synthesizing 2-Butyl-1,2-benzisothiazolin-3-one: [, ]
Q3: Are there any known toxicological concerns associated with 2-Butyl-1,2-benzisothiazolin-3-one?
A3: While the provided research focuses on synthesis and application, one study investigates the toxicity of 2-butylbenzo[d]isothiazol-3(2H)-one. [] While the abstract doesn't detail specific findings, it underscores the importance of toxicological assessments for any compound intended for pharmaceutical or cosmetic applications.
Q4: Has 2-Butyl-1,2-benzisothiazolin-3-one been linked to any adverse reactions?
A4: Although not included in the provided research abstracts, a separate study [] documents a case of contact dermatitis attributed to 2-butyl-1,2-benzisothiazolin-3-one present in a cutting fluid. This highlights the possibility of skin sensitization and allergic reactions to this compound, emphasizing the need for careful consideration in formulations and potential exposure scenarios.
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